N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
Historical Development of Thiazolopyridine Derivatives
Thiazolopyridines represent a critical class of fused heterocyclic compounds that emerged from early 20th-century efforts to synthesize bioactive molecules with improved pharmacokinetic properties. The foundational work on thiazolopyridines dates to their identification as adenosine receptor antagonists, particularly targeting A~2A~ and A~2B~ subtypes, which implicated their potential in modulating cardiovascular and neurological pathways. Early synthetic routes focused on cyclocondensation reactions between aminopyridines and thioamide precursors, but modern advancements introduced multi-component reactions using nitroketene dithioacetals and cysteamine hydrochloride to generate skeletally diverse structures.
The structural versatility of thiazolopyridines enabled their application across therapeutic areas. For instance, derivatives like AV25R demonstrated selective anti-proliferative effects in B-cell acute lymphoblastic leukemia (B-ALL) by targeting proteins such as Ferrochelatase (FECH) and EGFR. These discoveries underscored the importance of substituent engineering, particularly the addition of morpholine and halogenated aryl groups, to enhance target specificity.
Significance of N-(3,4-Dichlorophenyl)-2-(Furan-2-Carboxamido)-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxamide in Medicinal Chemistry
This compound exemplifies strategic molecular design by integrating three pharmacophoric elements:
- Thiazolo[5,4-c]pyridine Core : Provides rigidity and π-stacking capacity for receptor binding, analogous to the anti-tubercular thiazolopyridines reported in recent studies.
- 3,4-Dichlorophenyl Group : Enhances lipophilicity and modulates electron distribution, similar to derivatives targeting STAT3 inhibition.
- Furan-2-Carboxamide Moiety : Introduces hydrogen-bonding capabilities, mirroring the substituents in IRAK4 inhibitors.
Comparative analysis with AV25R reveals that the dichlorophenyl group may improve blood-brain barrier penetration, while the furan carboxamide could stabilize interactions with kinase domains.
Evolution of Heterocyclic Chemistry Leading to Thiazolo[5,4-c]Pyridine Research
The synthesis of thiazolo[5,4-c]pyridines relies on advances in cascade cyclization and catalyst-free protocols. A landmark method involved the reaction of 2,6-diaminopyridine with chloroacetyl chloride to form bis-chloroacetamido intermediates, which were subsequently cyclized using KSCN or KCN to yield thiazolo-pyridine hybrids. Modern approaches employ nano-SiO~2~ as a Lewis acid promoter to accelerate spirooxindole formation, achieving yields exceeding 75% for complex fused systems.
Key synthetic milestones include:
Current Research Landscape and Knowledge Gaps
Recent studies prioritize target deconvolution for thiazolopyridines using in silico docking and transcriptomic profiling. For this compound, critical gaps include:
- Structural-Activity Relationships (SAR) : Limited data on the role of the dihydrothiazolo ring in modulating solubility.
- In Vivo Efficacy : No pharmacokinetic studies in animal models despite promising ADMET predictions.
- Synthetic Scalability : Current protocols require optimization to reduce reliance on chromatographic purification.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c19-11-4-3-10(8-12(11)20)21-18(26)24-6-5-13-15(9-24)28-17(22-13)23-16(25)14-2-1-7-27-14/h1-4,7-8H,5-6,9H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDSRYSACZYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps:
Formation of the Thiazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.
Introduction of the Furan-2-carboxamido Group: This can be achieved through an amide coupling reaction, where the furan-2-carboxylic acid is reacted with an amine derivative of the thiazolopyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Physical Properties
The compound exhibits unique electronic properties due to the presence of both furan and thiazole rings, which may influence its reactivity and interactions with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound can prevent substrate binding at the active sites of specific enzymes.
- Receptor Modulation : It may change receptor conformation or availability, impacting various signal transduction pathways.
Therapeutic Applications
Research indicates that this compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Studies have suggested that derivatives of thiazole compounds exhibit significant antibacterial potency against various pathogens. For instance, compounds similar to N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide have been found to be more effective than traditional antibiotics like ampicillin and streptomycin against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation presents a potential application in oncology. Research has shown that certain thiazole derivatives can selectively inhibit topoisomerase enzymes critical for DNA replication in cancer cells .
- Anti-inflammatory Effects : Some studies have indicated that similar compounds may exert anti-inflammatory effects through the modulation of signaling pathways involved in inflammation .
Comparative Effectiveness
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the furan and thiazolopyridine moieties could interact with other functional groups within the target site. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Halogenated Aromatic Groups
The 3,4-dichlorophenyl group is shared with compounds like 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid (). This substituent is known to enhance lipophilicity and receptor binding affinity in kinase inhibitors and antimicrobial agents.
Carboxamide vs. Ester Functionalization
Unlike clopidogrel’s methyl ester group (hydrolyzed in vivo to an active metabolite), the carboxamide groups in the target compound likely improve hydrolytic stability but may reduce membrane permeability. This trade-off is critical for oral bioavailability .
Comparative Data Table
Research Implications and Gaps
Metabolic Stability: The thiazolo core may resist cytochrome P450-mediated oxidation better than thieno analogs, but in vitro studies are needed to confirm this.
Target Selectivity: The dichlorophenyl group’s positioning could favor interactions with hydrophobic pockets in kinases or GPCRs, analogous to quinoline-based antimicrobials ().
Synthetic Challenges : Stereocontrol during synthesis remains unexplored; methods from clopidogrel production (e.g., chiral sulfonic acids) may require adaptation .
Biological Activity
N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Furan and thiazole rings : Contribute to its pharmacological properties.
- Carboxamide functional groups : Implicated in interactions with biological targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme inhibition : Similar compounds have shown effectiveness in inhibiting bacterial topoisomerases, which are critical for DNA replication and transcription. For instance, derivatives have demonstrated potent inhibitory activity against S. aureus topoisomerase IV .
- Antiviral properties : Compounds with similar structures have been reported to inhibit furin, a proprotein convertase implicated in the activation of various viral proteins, including those of coronaviruses .
Antibacterial Activity
Studies indicate that derivatives of thiazolo[5,4-c]pyridine exhibit significant antibacterial properties. The following table summarizes the antibacterial potency of related compounds:
These findings suggest that the compound may be effective against resistant bacterial strains.
Anticancer Activity
Preliminary studies have indicated potential anticancer effects against various cancer cell lines:
- Compounds related to thiazolo[5,4-c]pyridine structures have shown cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 27.3 to 43.4 μM .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of thiazole derivatives against multidrug-resistant strains of E. coli. The results demonstrated that certain modifications to the thiazole ring significantly enhanced antibacterial potency compared to standard antibiotics such as ampicillin .
- Case Study on Anticancer Properties : In vitro studies on compounds derived from thiazolo[5,4-c]pyridine demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What statistical experimental design (DoE) approaches are recommended for optimizing the synthetic route of this compound while minimizing side reactions?
- Methodological Answer : Use fractional factorial designs or response surface methodology (RSM) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). These methods reduce the number of experiments while capturing interactions between variables. For example, central composite designs can optimize yield and purity simultaneously. Reference literature on DoE applications in chemical synthesis for guidance on selecting orthogonal arrays .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of the thiazolo[5,4-c]pyridine core?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the heterocyclic system. Compare chemical shifts with analogous thiazolo-pyridine derivatives (e.g., δ 6.91 ppm for furan protons in similar compounds) .
- X-ray crystallography : Resolve regiochemical ambiguities in the fused-ring system, as demonstrated for structurally related pyridine-carboxamides .
Q. How can HPLC methods be validated to ensure purity (>98%) of the compound during synthesis?
- Methodological Answer : Employ a gradient elution protocol with a C18 column and UV detection (λ = 254 nm). Validate specificity using spiked samples with known impurities (e.g., unreacted furan-2-carboxylic acid). Calculate resolution factors (>1.5) and tailing factors (<2.0) to confirm method robustness, as outlined in pharmacopeial guidelines .
Advanced Research Questions
Q. How can computational reaction path search methods improve regioselectivity in forming the thiazolo[5,4-c]pyridine ring?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify kinetic vs. thermodynamic control pathways. Use tools like GRRM or AFIR to explore potential energy surfaces. Integrate these results with experimental screening (e.g., varying Lewis acids) to prioritize conditions favoring the desired regiochemistry, as exemplified in computational reaction design frameworks .
Q. What strategies resolve contradictions in biological activity data across different assay conditions (e.g., cell lines vs. in vivo models)?
- Methodological Answer :
- Comparative meta-analysis : Normalize data using Z-score transformations to account for assay variability. Cross-validate results with orthogonal assays (e.g., SPR binding vs. functional cAMP assays).
- Interdisciplinary collaboration : Leverage platforms like research fairs to integrate computational biologists and pharmacologists for mechanistic insights, as proposed in contested-territory methodologies .
Q. How can membrane separation technologies enhance purification of this hydrophobic compound?
- Methodological Answer : Test nanofiltration membranes (MWCO 300–500 Da) to remove low-molecular-weight impurities. Optimize solvent-resistant polymeric membranes (e.g., polyimide) in cross-flow systems to improve flux and rejection rates. Reference CRDC classifications for advanced separation engineering approaches .
Q. What synthetic modifications to the carboxamide groups could improve target binding affinity without compromising solubility?
- Methodological Answer : Introduce sulfone or phosphonate moieties to the pyridine scaffold via Pd-catalyzed cross-coupling. Use free-energy perturbation (FEP) calculations to predict binding thermodynamics. Validate with SPR assays, as suggested for structurally related pyrimidine-carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
